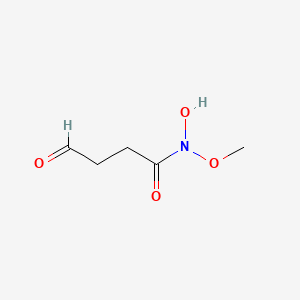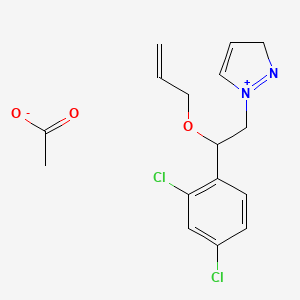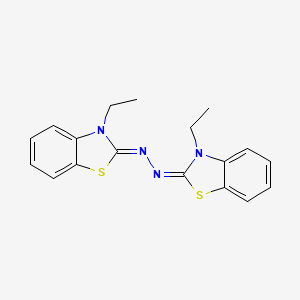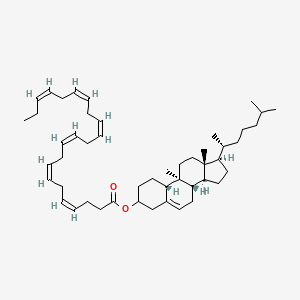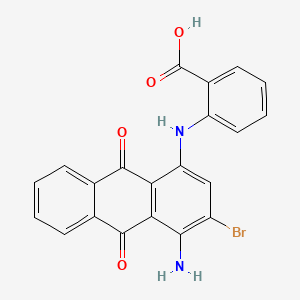
2-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 281-336-7, also known as N,N-bis(2-hydroxyethyl)oleamide, is a chemical compound that belongs to the class of fatty acid amides. It is commonly used as a slip agent in the production of plastics and other materials to reduce friction and improve processing efficiency. This compound is known for its lubricating properties and is widely utilized in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
N,N-bis(2-hydroxyethyl)oleamide is typically synthesized through the reaction of oleic acid with diethanolamine. The reaction involves the esterification of oleic acid with diethanolamine under controlled conditions, usually in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures, typically around 150-200°C, to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of N,N-bis(2-hydroxyethyl)oleamide involves large-scale esterification processes. The raw materials, oleic acid and diethanolamine, are mixed in appropriate ratios and subjected to high temperatures and pressures in a reactor. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.
化学反应分析
Types of Reactions
N,N-bis(2-hydroxyethyl)oleamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Oxidation of N,N-bis(2-hydroxyethyl)oleamide can yield products such as N,N-bis(2-hydroxyethyl)oleic acid.
Reduction: Reduction can produce N,N-bis(2-hydroxyethyl)amine.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituents introduced.
科学研究应用
N,N-bis(2-hydroxyethyl)oleamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities, including its role as a signaling molecule in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems.
Industry: It is widely used as a slip agent in the production of plastics, coatings, and other materials to improve processing efficiency and reduce friction.
作用机制
The mechanism of action of N,N-bis(2-hydroxyethyl)oleamide involves its interaction with various molecular targets and pathways. In biological systems, it is believed to act as a signaling molecule that modulates cellular processes such as inflammation, cell proliferation, and apoptosis. The compound interacts with specific receptors and enzymes, leading to the activation or inhibition of downstream signaling pathways.
相似化合物的比较
Similar Compounds
N,N-bis(2-hydroxyethyl)stearamide: Similar in structure but derived from stearic acid instead of oleic acid.
N,N-bis(2-hydroxyethyl)palmitamide: Derived from palmitic acid and shares similar properties.
Uniqueness
N,N-bis(2-hydroxyethyl)oleamide is unique due to its specific fatty acid chain derived from oleic acid, which imparts distinct physical and chemical properties. Its lubricating and slip-enhancing characteristics make it particularly valuable in industrial applications compared to its analogs.
属性
CAS 编号 |
83929-40-2 |
|---|---|
分子式 |
C21H13BrN2O4 |
分子量 |
437.2 g/mol |
IUPAC 名称 |
2-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C21H13BrN2O4/c22-13-9-15(24-14-8-4-3-7-12(14)21(27)28)16-17(18(13)23)20(26)11-6-2-1-5-10(11)19(16)25/h1-9,24H,23H2,(H,27,28) |
InChI 键 |
VXPRZOWVAQRAJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=CC=C4C(=O)O)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


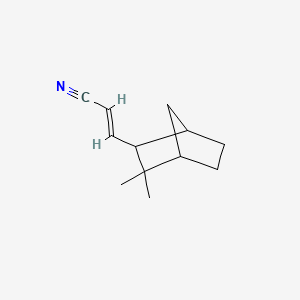
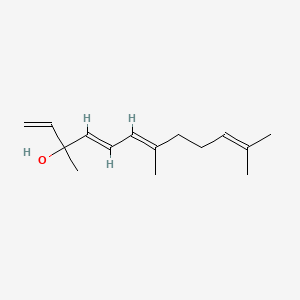
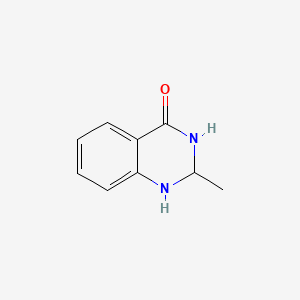
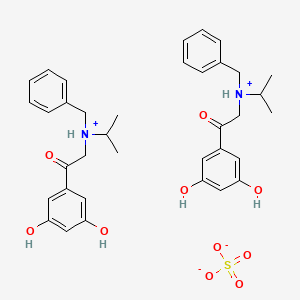
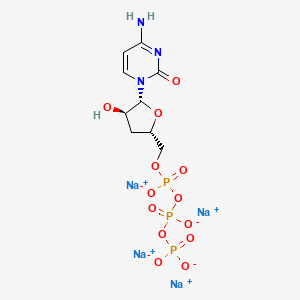
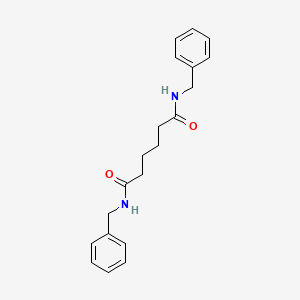


![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)

